molecular formula C14H15N3S B1292903 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol CAS No. 870540-55-9

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1292903
M. Wt: 257.36 g/mol
InChI Key: CMFMXWPZLFNEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They play an important role in chemopreventive and chemotherapeutic effects on cancer .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was synthesized by reacting a precursor with ethyl bromoacetate .


Molecular Structure Analysis

1,2,4-Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles involve various transformations of the triazole ring . For instance, the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates leads to the formation of fused heterocyclic[1,2,4]triazolo[3,4-b]-1,3,4-thiadiazoles .

Scientific Research Applications

Pharmacological Applications

1,2,4-Triazole derivatives are known for their broad pharmacological activities. This compound, with its triazole-thiol moiety, could potentially be used in the development of new therapeutic agents. It may exhibit antifungal , herbicidal , antiviral , and anticancer activities, as well as act as catalase inhibitors .

Coordination Chemistry

The allyl groups in this compound make it an effective precursor for preparing Cu(I)-π,σ-coordination compounds . These compounds have applications in creating materials with nonlinear optical and magnetic properties . The π,σ-coordination to copper(I) ions via the η2-allyl group and the two heterocyclic N atoms allows for the formation of stable dimeric building blocks {Cu2(Atr)2} .

Crystal Engineering

Due to its stability and the possibility of easy functionalization, this compound is attractive for crystal engineering. It can be used to design transition metal organometallic compounds with catalytic , luminescent , biochemical , and spin crossover activities .

Nonlinear Optics

The compound’s ability to form coordination complexes with nonlinear optical properties makes it a candidate for applications in optoelectronics . Such materials are crucial for developing devices like optical switches , modulators , and frequency converters .

Magnetic Materials

When coordinated with metals, the compound can contribute to the creation of materials with interesting magnetic properties. These materials can be used in data storage , sensors , and spintronic devices .

Catalysis

The triazole core of the compound can act as a ligand in catalytic systems. It could be involved in the synthesis of catalysts for organic reactions, including oxidation , reduction , and cross-coupling reactions .

Agricultural Chemistry

As part of fungicides, the triazole component can be utilized in agriculture to protect crops against fungal diseases. This helps in improving crop yield and quality .

Biochemical Research

The compound’s structural characteristics make it suitable for biochemical studies, particularly in understanding enzyme inhibition and protein-ligand interactions . This can lead to the discovery of new biochemical pathways and targets for drug development .

Future Directions

The future directions in the research of 1,2,4-triazoles involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to help in dealing with the escalating problems of microbial resistance . Moreover, a better understanding of the structure and function of the enzymes targeted by these compounds and of the mechanisms of inhibition can be used to generate better drugs .

properties

IUPAC Name

3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFMXWPZLFNEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.